(3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate
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Overview
Description
The compound (3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate is a complex organic molecule It is characterized by its intricate structure, which includes a cyclopenta[a]phenanthrene core, multiple stereocenters, and functional groups such as tert-butyldimethylsilyl ether and trifluoromethanesulfonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate typically involves multiple steps. The starting material is often a steroidal precursor, which undergoes functional group transformations and stereoselective reactions to introduce the desired substituents. Key steps may include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Formation of Trifluoromethanesulfonate Ester: The protected intermediate is then treated with trifluoromethanesulfonic anhydride and a base like pyridine to form the trifluoromethanesulfonate ester.
Purification: The final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, large-scale reactors, and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
The compound (3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the oxidation state of the functional groups.
Hydrolysis: The tert-butyldimethylsilyl ether can be hydrolyzed under acidic or basic conditions to reveal the free hydroxyl group.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while hydrolysis would yield the corresponding alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound may be used to study the effects of specific functional groups on biological activity. This can provide insights into the structure-activity relationships of related compounds.
Medicine
In medicine, the compound and its derivatives may be investigated for their potential therapeutic properties. For example, they could be evaluated for their ability to interact with specific biological targets, such as enzymes or receptors.
Industry
In industry, this compound may be used in the development of new materials or as a reagent in chemical processes. Its unique properties make it suitable for applications in fields such as pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (3S,8R,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate depends on its specific application. In general, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The tert-butyldimethylsilyl ether protects the hydroxyl group, allowing for selective reactions at other sites.
Properties
Molecular Formula |
C26H41F3O4SSi |
---|---|
Molecular Weight |
534.7 g/mol |
IUPAC Name |
[(3S,8R,9S,10R,13S,14S)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C26H41F3O4SSi/c1-23(2,3)35(6,7)33-18-12-14-24(4)17(16-18)8-9-19-20-10-11-22(25(20,5)15-13-21(19)24)32-34(30,31)26(27,28)29/h8,11,18-21H,9-10,12-16H2,1-7H3/t18-,19-,20-,21-,24-,25-/m0/s1 |
InChI Key |
XXAWARXRWOSXSC-FYVXYBBASA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4OS(=O)(=O)C(F)(F)F)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC12CCC(CC1=CCC3C2CCC4(C3CC=C4OS(=O)(=O)C(F)(F)F)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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